[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate
Overview
Description
[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethanone with benzoic acid under acidic conditions to form the desired ester. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of [(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific protein sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate stands out due to its unique combination of a benzimidazole ring and a benzoate ester, which imparts distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-18(2)27-22-16-10-9-15-21(22)26-24(27)17-23(19-11-5-3-6-12-19)29-25(28)20-13-7-4-8-14-20/h3-18H,1-2H3/b23-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNVDNXORRKPGD-HAVVHWLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3)/OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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